

Hevein Gene Expression and Regulation in Rubber Trees: A Technical Guide

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Introduction

Hevein is a small, cysteine-rich protein that is highly abundant in the latex of the rubber tree, *Hevea brasiliensis*. It is a member of the pathogenesis-related protein 4 (PR-4) family and plays a crucial role in the plant's defense mechanisms and latex coagulation. This technical guide provides an in-depth overview of the current understanding of **hevein** gene expression, its regulation by various signaling pathways, and detailed methodologies for its study.

Hevein Gene Expression and Function

Hevein is primarily synthesized in the laticifers, the specialized cells that produce latex. The **hevein** precursor protein undergoes post-translational modification to produce the mature **hevein** peptide.^[1] This protein exhibits strong antifungal properties by binding to chitin, a major component of fungal cell walls, thereby inhibiting fungal growth.^{[2][3]} Additionally, **hevein** is involved in the coagulation of latex upon tapping, a process essential for wound sealing.^{[4][5]}

The expression of the **hevein** gene is not constitutive and is influenced by a variety of internal and external stimuli, including wounding, pathogen attack, and phytohormones. This regulation allows the rubber tree to mount a rapid defense response and efficiently seal wounds.

Quantitative Analysis of Hevein Gene Expression

The expression level of the **hevein** gene can be quantified using techniques such as quantitative real-time PCR (qRT-PCR). Studies have shown differential expression of **hevein** in various rubber tree clones and in response to different treatments.

Table 1: Relative Expression of the **Hevein** Gene in Phytophthora-Resistant and -Susceptible Rubber Tree Clones

Clone	Resistance to Phytophthora	Relative Hevein Gene Expression Level (2-ΔCt)
PB260	Resistant	Significantly higher than RRIM600
RRIM600	Susceptible	Lower than PB260

Data synthesized from a study by Cheung et al. (2022), which indicated a significant difference with $P < 0.001$. Actual numerical values for 2-ΔCt were not provided in the source, but the relative difference is clearly stated.[\[6\]](#)

Table 2: Fold Change in Expression of **Hevein** and Related Genes in Response to Hormonal and Stress Treatments

Gene	Treatment	Fold Change in Expression
Hevein	Wounding	Increased
Hevein	Methyl Jasmonate (MeJA)	Increased
Hevein	Ethylene (Ethephon)	Increased
HbERF-IXc4	Wounding + MeJA + Ethylene	Dramatically accumulated
HbERF-IXc5	Wounding + MeJA + Ethylene	Dramatically accumulated
HbERF-IXc6	Wounding + MeJA + Ethylene	Dramatically accumulated

This table summarizes findings from multiple studies indicating the upregulation of **hevein** and specific Ethylene Response Factor (ERF) genes under various stress and hormonal stimuli. Specific fold-change values can vary between experiments.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Regulation of Hevein Gene Expression

The expression of the **hevein** gene is intricately regulated by a network of signaling pathways, primarily involving the phytohormones jasmonic acid (JA) and ethylene (ET). The promoter region of the **hevein** gene contains cis-acting regulatory elements that are responsive to these hormones, as well as to wounding and pathogen attack.[6]

Jasmonate Signaling Pathway

The jasmonate signaling pathway is a key regulator of plant defense responses. In rubber trees, JA and its derivative methyl jasmonate (MeJA) have been shown to induce the expression of defense-related genes, including **hevein**.^{[10][11]} The core of this pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), JASMONATE ZIM-domain (JAZ) repressor proteins, and the transcription factor MYC2.^{[12][13]} In the absence of JA-Ile (the bioactive form of jasmonate), JAZ proteins repress the activity of MYC2. Upon JA-Ile perception by COI1, JAZ proteins are targeted for degradation, releasing MYC2 to activate the transcription of target genes, including **hevein**.^[14]



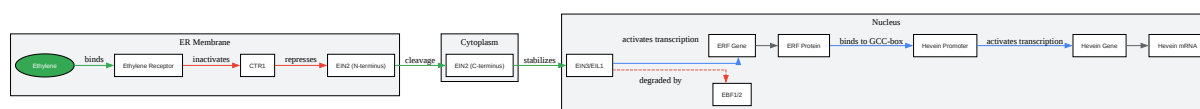
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Caption: Jasmonate signaling pathway leading to **Hevein** gene expression.

Ethylene Signaling Pathway

Ethylene is another critical phytohormone involved in stress responses and the regulation of latex flow. Treatment with ethephon, an ethylene-releasing compound, stimulates latex production and induces the expression of numerous genes, including **hevein**.^{[7][15]} The ethylene signaling pathway involves membrane-bound receptors (e.g., ETR1, ERS1), a negative regulator CTR1, and a key positive regulator EIN2. In the absence of ethylene, the receptors activate CTR1, which in turn represses EIN2. When ethylene binds to its receptors,

CTR1 is inactivated, leading to the cleavage of EIN2. The C-terminal fragment of EIN2 then translocates to the nucleus to stabilize the transcription factors EIN3 and EIN3-like proteins (EILs).[16] These transcription factors then activate the expression of Ethylene Response Factors (ERFs), which can bind to the GCC-box elements in the promoters of ethylene-responsive genes like **hevein**, thereby activating their transcription.[9][17]



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Caption: Ethylene signaling pathway leading to **Hevein** gene expression.

Experimental Protocols

RNA Extraction from *Hevea brasiliensis* Latex

High-quality RNA is a prerequisite for accurate gene expression analysis. The following is a generalized protocol adapted from established methods.[2][4][5]

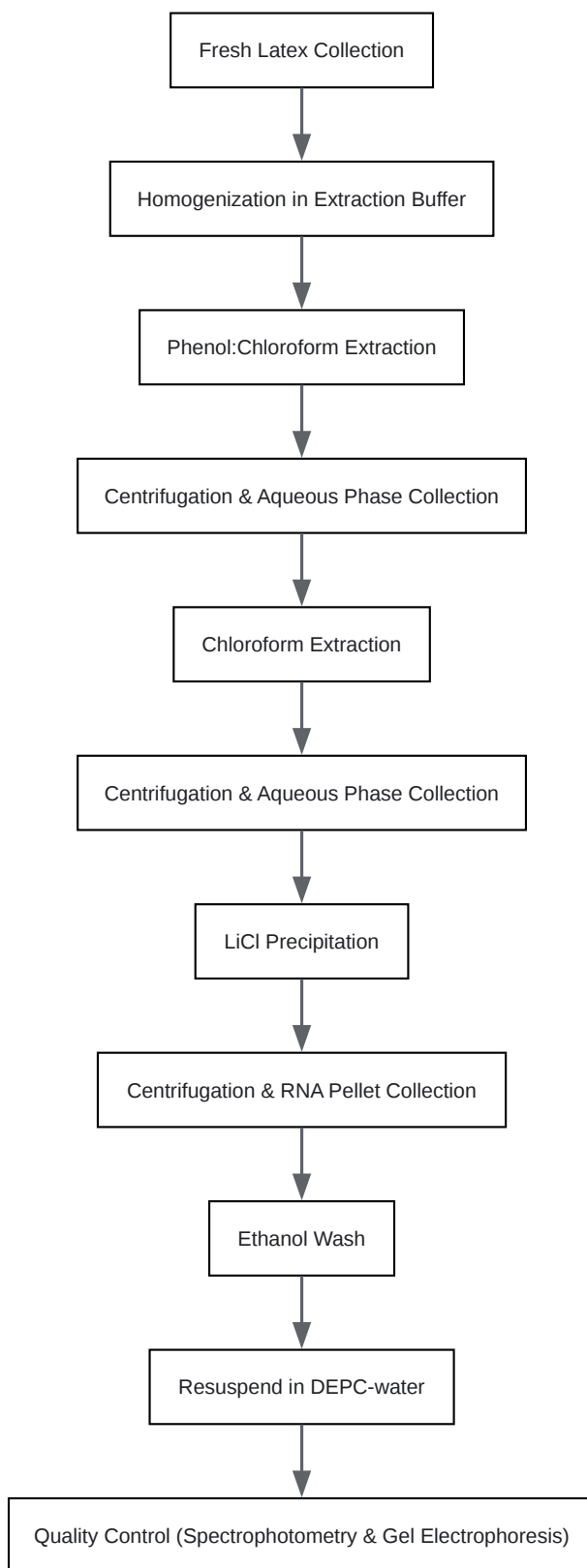
Materials:

- Freshly tapped latex
- Extraction Buffer (EB): 100 mM Tris, 300 mM LiCl, 10 mM EDTA, 10% (w/v) SDS
- Water-saturated phenol:chloroform:isoamyl alcohol (25:24:1)
- Chloroform:isoamyl alcohol (24:1)

- 8 M LiCl
- 3 M Sodium Acetate (pH 5.2)
- Absolute ethanol
- 75% ethanol
- DEPC-treated water

Procedure:

- Collect approximately 5 mL of fresh latex into a tube containing 5 mL of ice-cold Extraction Buffer. Mix immediately.
- Add an equal volume of water-saturated phenol:chloroform:isoamyl alcohol, and vortex vigorously.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Transfer the upper aqueous phase to a new tube.
- Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge at 12,000 x g for 5 minutes at 4°C.
- Transfer the aqueous phase to a new tube and add 8 M LiCl to a final concentration of 2 M.
- Precipitate the RNA overnight at -20°C.
- Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the RNA.
- Wash the pellet with 75% ethanol, air dry briefly, and resuspend in DEPC-treated water.
- Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.



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Caption: Workflow for RNA extraction from rubber tree latex.

Quantitative Real-Time PCR (qRT-PCR) for Hevein Gene Expression

This protocol outlines the key steps for quantifying **hevein** gene expression.

Materials:

- High-quality total RNA from latex
- DNase I
- Reverse transcriptase and reaction components for cDNA synthesis
- **Hevein**-specific forward and reverse primers
- Reference gene-specific primers (e.g., UBC2a)
- SYBR Green qPCR master mix
- qPCR instrument

Procedure:

- **DNase Treatment:** Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- **cDNA Synthesis:** Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcriptase kit according to the manufacturer's instructions.
- **qPCR Reaction Setup:** Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the **hevein** gene or the reference gene, and the synthesized cDNA template.
- **qPCR Program:** Run the qPCR reaction using a standard thermal cycling program, for example:
 - Initial denaturation: 95°C for 15 seconds

- 40 cycles of:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 57°C for 1 minute
- Melt curve analysis to verify product specificity.
- Data Analysis: Calculate the relative expression of the **hevein** gene using the $2^{-\Delta\Delta C_t}$ method, normalizing to the expression of the reference gene.[\[6\]](#)

Hevein Promoter-GUS Fusion Assay

This assay is used to analyze the activity of the **hevein** promoter in response to different stimuli.

Materials:

- **Hevein** promoter fragment of interest
- pGPTV-KAN vector (or similar) containing the uidA (GUS) reporter gene
- *Agrobacterium tumefaciens* (e.g., strain GV2260)
- *Hevea brasiliensis* anther callus or other transformable tissue
- GUS histochemical staining solution

Procedure:

- Construct Preparation: Clone the **hevein** promoter fragment upstream of the uidA gene in the expression vector.
- Agrobacterium Transformation: Transform the resulting construct into *Agrobacterium tumefaciens*.
- Hevea Transformation: Co-cultivate the transformed *Agrobacterium* with *Hevea* anther callus.

- Selection and Regeneration: Select for transformed callus and regenerate putative transgenic plantlets.
- GUS Assay: Perform a histochemical GUS assay on the transgenic tissues to visualize the expression pattern directed by the **hevein** promoter. Tissues are incubated in the GUS staining solution, and the presence of a blue color indicates promoter activity.[18][19]

Conclusion

The expression of the **hevein** gene in *Hevea brasiliensis* is a tightly regulated process that is crucial for the plant's defense against pathogens and for the economically important process of latex coagulation. The jasmonate and ethylene signaling pathways are central to this regulation, activating transcription factors that bind to specific elements in the **hevein** promoter. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate molecular mechanisms governing **hevein** gene expression and its role in the biology of the rubber tree. This knowledge can be leveraged for the development of more resilient and productive rubber tree clones.

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